BS2G Crosslinker
CAS No.: 215597-83-4
Cat. No.: VC16017075
Molecular Formula: C13H14N2O14S2
Molecular Weight: 486.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 215597-83-4 |
|---|---|
| Molecular Formula | C13H14N2O14S2 |
| Molecular Weight | 486.4 g/mol |
| IUPAC Name | 1-[5-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
| Standard InChI | InChI=1S/C13H14N2O14S2/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27) |
| Standard InChI Key | OWSWOWLMQKUWTE-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
BS2G Crosslinker (C₁₃H₁₂N₂O₁₄S₂Na₂) features two sulfo-N-hydroxysuccinimide (sulfo-NHS) ester groups connected by a glutarate spacer, yielding a molecular weight of 530.35 g/mol . The sulfo-NHS groups enhance water solubility, eliminating the need for organic solvents during experimental workflows . The glutarate backbone provides a spacer arm length of 7.7 Å, optimizing steric accessibility for intermolecular crosslinking .
Reaction Mechanism and Biochemical Specificity
BS2G reacts with primary amines (ε-amino groups of lysine residues or N-termini) via nucleophilic acyl substitution. The sulfo-NHS esters activate carbonyl groups, enabling amine attack and subsequent formation of stable amide bonds . This reaction predominates at pH 7–9, aligning with physiological buffers commonly used in protein studies .
Kinetic and Thermodynamic Considerations
Crosslinking efficiency depends on reagent concentration, temperature, and reaction duration. Standard protocols recommend a 20:1 molar ratio of BS2G to protein, incubated at room temperature for 45–60 minutes . Quenching with Tris buffer (25–60 mM) terminates reactions by scavenging unreacted NHS esters .
Membrane Impermeability
Unlike non-sulfonated analogs (e.g., disuccinimidyl suberate), BS2G cannot penetrate lipid bilayers, making it ideal for labeling cell surface proteins or extracellular domains . This property minimizes intracellular crosslinking artifacts in live-cell experiments.
Experimental Protocols and Optimization
Standard Crosslinking Workflow
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Reagent Preparation: BS2G is reconstituted in 25 mM sodium phosphate buffer (pH 7.4) to 50 mM, avoiding amine-containing buffers that compete with target proteins .
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Incubation: Proteins (50–100 μg) are treated with BS2G at 0.5–5 mM final concentration .
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Quenching and Purification: Reactions are halted with Tris or ammonium bicarbonate, followed by dialysis or gel filtration to remove excess crosslinker .
Mass Spectrometry Integration
Crosslinked peptides are analyzed via LC-MS/MS after tryptic digestion. Tools like Phenyx and xComb identify inter- and intra-protein linkages, leveraging database searches constrained by BS2G’s 7.7 Å spacer . For example, studies on haloarchaeal 20S proteasomes utilized BS2G to stabilize complexes prior to MS analysis, revealing subunit interactions critical for proteolytic activity .
Applications in Protein Interaction Studies
Membrane Protein Dynamics
BS2G’s inability to traverse membranes enables selective crosslinking of cell surface receptors, such as GPCRs and integrins. This has advanced structural studies of ligand-receptor complexes without perturbing intracellular signaling .
Structural Proteomics
In large-scale crosslinking mass spectrometry (XL-MS), BS2G generates distance restraints (≤7.7 Å) to validate computational models of protein assemblies. A 2023 study on halophilic proteasomes demonstrated BS2G’s utility in mapping subunit interfaces under high-salt conditions, corroborating molecular dynamics simulations .
Comparative Analysis with Related Crosslinkers
| Crosslinker | Spacer Length (Å) | Solubility | Membrane Permeability | Reactive Groups |
|---|---|---|---|---|
| BS2G | 7.7 | Water | No | Sulfo-NHS |
| BS3 | 11.4 | Water | No | Sulfo-NHS |
| DSS | 11.4 | DMSO | Yes | NHS |
| DTSSP | 12.0 | Water | No | Sulfo-NHS (cleavable) |
Key Insights:
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BS3: Longer spacer (11.4 Å) suits larger protein complexes but may reduce crosslinking specificity .
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DSS: Requires organic solvents, limiting compatibility with live-cell systems .
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DTSSP: Incorporates disulfide bonds for MS-friendly cleavage but introduces additional handling steps .
BS2G balances spacer length and solubility, offering precision in membrane protein studies where shorter crosslinks enhance resolution .
Recent Advances and Research Findings
Integration with Computational Modeling
Hybrid approaches combining BS2G-derived distance constraints with molecular docking have refined models of transient protein interactions. For instance, crosslinking data from proteasome studies were integrated with Rosetta-based simulations to predict conformational changes during substrate processing .
High-Throughput XL-MS Pipelines
Advances in search algorithms (e.g., pLink, XlinkX) now accommodate BS2G crosslinks in proteome-wide studies. These tools employ false-discovery rate (FDR) controls to validate identifications, enabling systems-level analyses of protein interaction networks .
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